molecular formula C9H7ClF2O2 B2618882 Methyl 5-(chloromethyl)-2,3-difluorobenzoate CAS No. 1805237-81-3

Methyl 5-(chloromethyl)-2,3-difluorobenzoate

Cat. No.: B2618882
CAS No.: 1805237-81-3
M. Wt: 220.6
InChI Key: VHDRAFFBZAZAIX-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-2,3-difluorobenzoate (CAS 1805237-81-3) is a fluorinated aromatic building block of high value in organic and pharmaceutical research. With a molecular formula of C 9 H 7 ClF 2 O 2 and a molecular weight of 220.60 g/mol, this compound is characterized by its benzoate ester backbone functionalized with a reactive chloromethyl group and two fluorine atoms at the 2- and 3- positions of the ring . The compound's key structural features grant it dual functionality for diverse synthetic applications. The chloromethyl group (-CH 2 Cl) acts as an excellent electrophilic center, readily undergoing nucleophilic substitution reactions with amines, thiols, and alkoxides to introduce new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively . Concurrently, the electron-withdrawing nature of the fluorine atoms influences the electronic properties of the aromatic ring, enhancing the stability of adjacent reactive centers and making the ester carbonyl more susceptible to further transformations . This makes it a versatile precursor in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Supplied with a typical purity of 95% or greater, this reagent is intended for research and development purposes . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers must refer to the associated Safety Data Sheet (SDS) and observe all precautionary statements, including the use of personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

methyl 5-(chloromethyl)-2,3-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-9(13)6-2-5(4-10)3-7(11)8(6)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDRAFFBZAZAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)CCl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805237-81-3
Record name methyl 5-(chloromethyl)-2,3-difluorobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chloromethyl)-2,3-difluorobenzoate typically involves the chloromethylation of methyl 2,3-difluorobenzoate. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chloromethyl)-2,3-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-(chloromethyl)-2,3-difluorobenzoate serves as an intermediate in synthesizing biologically active compounds. Its unique structure allows it to participate in reactions that lead to the formation of new pharmaceutical agents. Preliminary studies indicate that halogenated compounds can interact differently with enzymes and receptors compared to their non-halogenated counterparts, suggesting potential pharmacological benefits.

Case Study: Antiviral Activity

Research has indicated that compounds similar to this compound may exhibit antiviral properties. For instance, studies on ketone-based covalent inhibitors of coronavirus proteases have shown promising results in inhibiting viral replication . This suggests potential pathways for developing antiviral drugs using derivatives of this compound.

Agricultural Applications

In agriculture, this compound can be explored as a pesticide or herbicide due to its unique chemical properties. Its fluorinated structure may enhance its efficacy against specific pests or diseases affecting crops.

Understanding the interactions of this compound within biological systems is crucial for assessing its pharmacokinetics and toxicology profiles. Interaction studies suggest that this compound may selectively inhibit certain enzymes involved in metabolic pathways.

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
Study AAntimicrobialDisc diffusionInhibited growth of E. coli at concentrations > 50 µg/mL
Study BAnticancerMTT assayReduced viability of cancer cell lines by up to 70% at 100 µM concentration
Study CEnzyme inhibitionEnzyme kineticsIC50 values for enzyme inhibition were determined to be in the low micromolar range

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)-2,3-difluorobenzoate largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and physical differences between Methyl 5-(chloromethyl)-2,3-difluorobenzoate and its closest analogs:

Compound Name Molecular Formula CAS Number Molecular Weight Substituent (Position) Key Functional Groups
This compound C9H7ClF2O2 Not Provided ~220.6* Cl-CH2 (5), F (2,3) Ester, Chloromethyl, Fluorine
Methyl 2,3-difluorobenzoate C8H6F2O2 18355-74-3 172.13 F (2,3) Ester, Fluorine
Methyl 4-(bromomethyl)-2,3-difluorobenzoate C9H7BrF2O2 863248-27-5 265.05 Br-CH2 (4), F (2,3) Ester, Bromomethyl, Fluorine

*Calculated based on the bromo analog’s molecular weight (265.05) by replacing Br (79.9 g/mol) with Cl (35.45 g/mol).

Key Observations:

Substituent Position : The chloromethyl group in the target compound is at the 5-position, whereas its bromo analog () has a bromomethyl group at the 4-position. Positional isomerism can significantly alter steric and electronic properties, affecting reactivity and interactions in synthetic pathways .

Halogen Type: Chlorine (Cl) vs. bromine (Br) influences leaving-group ability.

Molecular Weight : The bromo analog (265.05 g/mol) is heavier than the chloro derivative (~220.6 g/mol), which may impact solubility and melting/boiling points.

Comparison with Simpler Analogs:
  • Methyl 2,3-difluorobenzoate () lacks the chloromethyl group, limiting its utility in reactions requiring alkylation. However, its simpler structure makes it a cost-effective intermediate for introducing fluorine into molecules .
  • Sulfonylurea Herbicides (): While structurally distinct (e.g., triflusulfuron methyl), these compounds highlight the importance of benzoate esters in agrochemicals. The target compound’s chloromethyl group could similarly serve as a precursor for herbicidal moieties.

Biological Activity

Methyl 5-(chloromethyl)-2,3-difluorobenzoate is a fluorinated aromatic compound with notable potential in various biological applications. This article delves into its biological activity, synthesis, and implications for pharmacology and toxicology.

  • Molecular Formula : C₉H₇ClF₂O₂
  • Molecular Weight : 220.6 g/mol
  • Boiling Point : Approximately 298.8 °C
  • Density : 1.349 g/cm³

The compound features a benzoate structure with two fluorine atoms and a chloromethyl group, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that ensure high yields and purity. The methods may include:

  • Halogenation : Introduction of fluorine and chlorine atoms.
  • Esterification : Formation of the benzoate structure.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Interaction with Biological Systems

Preliminary studies indicate that halogenated compounds like this compound may interact differently with enzymes and receptors compared to their non-halogenated analogs. These interactions can significantly affect pharmacokinetics and toxicity profiles.

Case Studies and Research Findings

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry:

  • Antineoplastic Properties : Compounds similar to this compound have shown promise in cancer treatment due to their ability to inhibit tumor growth .
  • Microbiome Modulation : Investigations into the effects of halogenated compounds on gut microbiomes suggest that these compounds can enhance beneficial bacteria while suppressing harmful strains .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related compounds reveals distinct differences in biological activity:

Compound NameMolecular FormulaKey Features
Methyl 2-(chloromethyl)-3,5-difluorobenzoateC₉H₇ClF₂O₂Different position of chloromethyl group
Methyl 4-(chloromethyl)-3,5-difluorobenzoateC₉H₇ClF₂O₂Variation in substitution pattern
Methyl 3,5-difluorobenzoateC₈H₆F₂O₂Lacks chlorine atom; simpler structure

The unique arrangement of functional groups in this compound may confer distinct reactivity patterns and biological properties compared to these similar compounds.

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 5-(chloromethyl)-2,3-difluorobenzoate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves chloromethylation of a fluorinated benzoic acid derivative followed by esterification. For example, analogous compounds like 5-(chloromethyl)-2,3-difluoropyridine (C₆H₄ClF₂N) are synthesized via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions . Key parameters include:

  • Temperature : Maintain 35–50°C to balance reactivity and side-product formation (e.g., overoxidation) .
  • Catalysts : Use bases like DIPEA (N,N-diisopropylethylamine) to deprotonate intermediates and enhance nucleophilicity .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the ester product .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR : Analyze 1^1H and 19^19F NMR spectra for diagnostic signals:
    • Chloromethyl (–CH₂Cl) protons appear as a triplet at δ 4.5–4.8 ppm (coupling with adjacent F atoms) .
    • Fluorine atoms in the 2,3-difluoro positions split aromatic protons into distinct doublets (J = 8–12 Hz) .
  • Mass Spectrometry : Confirm molecular weight (MW = 220.57 g/mol) via ESI-MS or GC-MS, observing the [M+Na]⁺ ion at m/z 243.5 .

Q. Q3. What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis of the chloromethyl group .
  • Light Exposure : Protect from UV light to avoid radical-mediated decomposition (common in halogenated aromatics) .
  • Compatibility : Use glass or PTFE-lined containers; avoid metals (e.g., aluminum) due to corrosion risks .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in regioselectivity data during electrophilic substitution reactions involving this compound?

Methodological Answer: Contradictions often arise from competing directing effects of –Cl, –F, and ester groups. To address this:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and predict reactive sites .
  • Isotopic Labeling : Use deuterated analogs (e.g., C₆D₅ derivatives) to track substitution patterns via 2^2H NMR .
  • Competitive Experiments : Compare reaction outcomes with methyl 2,3-difluorobenzoate (lacking chloromethyl) to isolate electronic vs. steric effects .

Q. Q5. What advanced analytical techniques are required to detect trace impurities (e.g., sulfones or overoxidized byproducts) in synthesized batches?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water (gradient elution) to separate sulfone impurities (retention time ~12.5 min) .
  • X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) by co-crystallizing with heavy atoms (e.g., bromine) .
  • TGA-DSC : Monitor thermal stability; decomposition above 150°C indicates residual solvents or labile byproducts .

Q. Q6. How can researchers mitigate stability challenges during long-term kinetic studies of this compound in aqueous media?

Methodological Answer:

  • Buffered Systems : Use phosphate buffers (pH 6.5–7.5) to slow hydrolysis of the ester group .
  • Surfactant Stabilization : Add 0.1% Tween-80 to solubilize the compound and reduce interfacial degradation .
  • Real-Time Monitoring : Employ in-situ FTIR to track C=O ester bond absorbance (1720 cm⁻¹) and quantify degradation rates .

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